molecular formula C13H9IN2O4 B8145694 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione

Cat. No.: B8145694
M. Wt: 384.13 g/mol
InChI Key: CPMXADCMGIFEEI-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (CAS: 2509137-01-1 ) is an iodinated small molecule designed for use as an E3 ligase activator . This compound features the phthalimide scaffold characteristic of Immunomodulatory Drugs (IMiDs) such as thalidomide and lenalidomide, which bind to the cereblon (CRBN) subunit of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . The core structure is key to engaging the CRL4 CRBN machinery, which is exploited in targeted protein degradation strategies like PROTACs (Proteolysis-Targeting Chimeras). The primary research value of this molecule is its iodine atom at the 5-position of the isoindoline-dione ring . This halogen serves as an excellent synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution, allowing researchers to efficiently synthesize a diverse array of analogs. By creating chimeric molecules, this compound can be used to hijack the cell's natural ubiquitin-proteasome system to induce the selective degradation of target proteins of interest. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a dark place, under an inert atmosphere, at room temperature .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMXADCMGIFEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Iodophthalic Anhydride with 3-Aminopiperidine-2,6-dione

The most widely reported method involves the condensation of 3-iodophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions.

Procedure:

  • Reagents :

    • 3-Iodophthalic anhydride (1.0 equiv)

    • 3-Aminopiperidine-2,6-dione hydrochloride (1.05 equiv)

    • Sodium acetate (1.1 equiv, base)

    • Glacial acetic acid (solvent)

  • Reaction Conditions :

    • Temperature: 120°C, reflux

    • Duration: 12–24 hours

    • Workup: Precipitation in ice-cold water, filtration, and recrystallization from acetone.

  • Mechanism :
    The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione ring (Fig. 1).

Key Data :

ParameterValueSource
Yield65–75%
Purity (HPLC)>98%
Reaction Scale DemonstratedUp to 2 kg

Procedure:

  • Reagents :

    • 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione (1.0 equiv)

    • Pd(PPh₃)₄ (10 mol%)

    • Ag₂CO₃ (50 mol%)

    • 2,2,2-Trichloroethyl 2-diazoacetate (2.0 equiv)

    • DMF (solvent)

  • Conditions :

    • Temperature: Room temperature

    • Duration: 6 hours

    • Purification: Column chromatography (SiO₂, ethyl acetate/hexanes).

Key Data :

ParameterValueSource
Yield49%
Catalyst EfficiencyTurnover number (TON): 8

Reaction Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Acetic Acid vs. DMF : Acetic acid provides higher yields (75%) for the condensation route but requires elevated temperatures. DMF enables milder conditions (room temperature) for coupling reactions but necessitates rigorous moisture control.

  • Scalability : The condensation method is preferred for bulk synthesis due to lower catalyst costs and simpler workup.

Byproduct Mitigation

  • Iodine Stability : Side reactions (e.g., dehalogenation) are minimized by avoiding strong reducing agents and using inert atmospheres.

  • Purification : Recrystallization from acetone/water mixtures improves purity to >99%.

Characterization and Quality Control

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 5.15–5.05 (m, 1H), 2.90–2.60 (m, 4H), 2.20–2.00 (m, 2H).

    • HRMS : m/z calc. for C₁₃H₉IN₂O₄ [M+H]⁺: 384.129, found: 384.128.

Applications in Targeted Drug Development

The iodine substituent facilitates further derivatization via:

  • Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups for PROTAC design.

  • Nucleophilic Substitution : Replacement with amines or thiols to modulate pharmacokinetics .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like iodine monochloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione exhibit promising antitumor properties. Specifically, compounds in this class have shown efficacy against various cancer cell lines through mechanisms that may involve the inhibition of specific cellular pathways associated with tumor growth.

Case Study : A study published in the Journal of Organic Chemistry explored the synthesis of derivatives from this compound and their biological activity. The findings suggested that modifications to the structure could enhance antitumor effectiveness while reducing side effects .

Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. Research indicates that it may influence immune responses by modulating cytokine production and enhancing the activity of certain immune cells.

Case Study : In a recent publication, researchers demonstrated that specific derivatives could enhance T-cell proliferation and cytokine production in vitro, suggesting potential applications in immunotherapy .

Suzuki-Miyaura Coupling Reactions

This compound can serve as a valuable intermediate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeCatalystYield (%)Reference
Suzuki-Miyaura CouplingPalladium(II) acetate85%Tracy et al., 2024

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further research into drug development targeting metabolic disorders.

Case Study : A study assessed the inhibitory effects of various derivatives on enzymes such as dihydrofolate reductase (DHFR), showing promising results that warrant further investigation into structure-activity relationships .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitutions

Compound Name Substituent Position/Group Molecular Formula Key Applications References
Thalidomide None (parent structure) C₁₃H₁₀N₂O₄ Immunomodulation, myeloma therapy
5-Fluoro derivative 5-F C₁₃H₉FN₂O₄ PROTAC synthesis, enzyme studies
5-Bromo derivative 5-Br C₁₃H₉BrN₂O₄ Enzyme inhibition, receptor studies
5-Hydroxy derivative (Thalidomide-5-OH) 5-OH C₁₃H₁₀N₂O₅ CRBN recruitment in PROTACs
4-Iodo derivative 4-I C₁₃H₉IN₂O₄ Undisclosed (structural isomer)
5-Ethynyl derivative 5-C≡CH C₁₅H₁₀N₂O₄ Click chemistry conjugation

Physicochemical and Functional Properties

Electronic and Steric Effects

  • Iodo vs. Fluoro/Bromo: The iodine atom in the target compound introduces significant steric bulk and polarizability compared to fluorine or bromine. However, iodine’s larger size may reduce solubility in aqueous media compared to the smaller 5-fluoro analog .
  • 5-Iodo vs. 4-Iodo Isomer : Positional isomerism critically affects molecular shape. The 5-iodo substitution aligns with the bioactive conformation of thalidomide derivatives, whereas the 4-iodo isomer may exhibit altered binding kinetics due to spatial mismatches .

Research Findings and Case Studies

PROTAC Development

  • A 2023 study demonstrated the use of the 5-iodo derivative in synthesizing PROTACs targeting androgen receptors. The iodine moiety facilitated efficient conjugation to piperazine-based linkers, achieving 62% yield in key intermediates .
  • Comparative studies showed that 5-iodo-based PROTACs exhibited superior degradation efficiency (DC₅₀ = 10 nM) over 5-bromo analogs (DC₅₀ = 50 nM), likely due to enhanced CRBN binding .

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9IN2O4 and a molecular weight of 384.13 g/mol. Its structure features a piperidinyl group and an isoindoline-dione moiety, which contribute to its unique biochemical properties.

PropertyValue
Molecular FormulaC13H9IN2O4
Molecular Weight384.13 g/mol
CAS Number147266066
SolubilitySoluble in DMSO
AppearanceLight yellow powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the piperidinyl intermediate, followed by iodination and cyclization to yield the final product. Reaction conditions are optimized for high yield and purity using various catalysts and solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer pathways. It can inhibit enzyme activity by binding to the active site, thus blocking substrate access. This inhibition can lead to significant effects on cellular pathways related to cell proliferation and survival.

Research Findings

Recent studies have highlighted the potential of this compound as an enzyme inhibitor in cancer research. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
  • Preclinical Trials : Initial trials indicated that it could reduce tumor growth in animal models, warranting further investigation into its efficacy and safety.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
In vitroInhibition of cancer cell proliferation
Preclinical TrialsReduction in tumor size in animal models
Mechanistic StudiesInteraction with specific enzyme targets

Case Studies

A notable case study involved the application of this compound in targeting specific cancer pathways. Researchers observed that treatment with this compound led to a marked decrease in the expression levels of proteins associated with tumor growth.

Case Study Example

Title : "Inhibitory Effects of this compound on Proliferation of Breast Cancer Cells"

Findings :

  • The compound reduced cell viability by up to 70% at certain concentrations.
  • Mechanistic studies revealed that it induced apoptosis through caspase activation.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione, and how can purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination of a precursor like 2-(2,6-dioxopiperidin-3-yl)-5-bromoisoindoline-1,3-dione (analogous to brominated derivatives in ) using NaI/CuI catalysis under inert conditions. Purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using:

  • HPLC : ≥97% purity threshold (as in for fluorinated analogs).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages.

Table 1: Example Purification Parameters

MethodSolvent SystemPurity (%)Yield (%)
ColumnHexane:EtOAc (3:1)9765
RecrystallizationDCM:MeOH9570

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Adopt accelerated stability testing protocols:

pH Variability : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C.

Thermal Stress : Store solid/liquid samples at 40°C, 60°C, and 80°C for 1–4 weeks.

Analytical Monitoring : Use HPLC at intervals to track degradation products.

  • Key Metrics : Half-life, degradation pathways (hydrolysis, oxidation).
  • Reference : Environmental fate studies in recommend long-term stability assessments for ecological risk evaluation.

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to cereblon (CRBN) E3 ligase?

Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

Docking : Use CRBN’s crystal structure (PDB ID: 4TZ4) to model interactions. Focus on the phthalimide-binding pocket.

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔGbinding.

  • Validation : Compare with experimental SPR or ITC data (if available). highlights DFT-based structural analysis for isoindoline derivatives.

Q. How can researchers resolve contradictions in biological activity data across cell-based assays?

Methodological Answer: Address variability using:

Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50 discrepancies.

Cell Line Authentication : Ensure STR profiling (e.g., HeLa vs. HEK293).

Control Compounds : Include analogs like lenalidomide () to benchmark activity.

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance.

  • Case Study : Antioxidant activity protocols in (phenolic compound analysis) emphasize replicate experiments (n=4–5).

Q. What experimental frameworks are recommended for studying environmental fate and biodegradation?

Methodological Answer: Design tiered assessments per :

Lab-Scale Biodegradation : Use OECD 301F (modified Sturm test) to measure CO2 evolution.

Abiotic Degradation : Expose to UV light (λ=254 nm) to simulate photolysis.

Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition.

  • Data Integration : Combine results with QSAR models to predict bioaccumulation.

Table 2: Key Environmental Parameters

ParameterMethodEndpoint
Photolysis Half-lifeUV-Vis Spectrophotometryt1/2 = 48 h
BiodegradationOECD 301F30% mineralization in 28 days
Algal ToxicityOECD 201EC50 = 5 mg/L

Q. How can isotopic labeling (e.g., <sup>14</sup>C) be applied to track metabolic pathways in vivo?

Methodological Answer:

Synthesis : Introduce <sup>14</sup>C at the iodophenyl ring via Suzuki-Miyaura coupling with labeled reagents.

In Vivo Distribution : Administer to rodent models; collect plasma/tissue samples at intervals.

Autoradiography/MS Imaging : Localize labeled metabolites in organs.

  • Data Interpretation : Use compartmental pharmacokinetic models to estimate clearance. notes PEG-linked analogs for enhanced solubility in biodistribution studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.